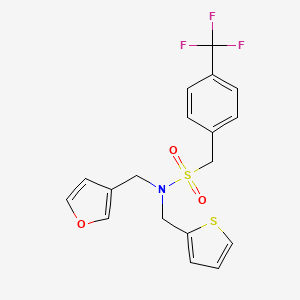

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a trifluoromethylphenyl core substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The molecular formula is inferred as C₁₉H₁₇F₃N₂O₃S₂, with a calculated molecular weight of 466.48 g/mol. Key structural elements include:

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3S2/c19-18(20,21)16-5-3-14(4-6-16)13-27(23,24)22(10-15-7-8-25-12-15)11-17-2-1-9-26-17/h1-9,12H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTRZPUFDUELJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the furan-3-ylmethyl and thiophen-2-ylmethyl intermediates: These intermediates can be synthesized through alkylation reactions using appropriate alkyl halides and base catalysts.

Coupling with 4-(trifluoromethyl)phenylmethanesulfonyl chloride: The intermediates are then coupled with 4-(trifluoromethyl)phenylmethanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Use of continuous flow reactors: To enhance reaction efficiency and scalability.

Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols for substitution reactions.

Major Products

Oxidation products: Oxidized derivatives of furan and thiophene.

Reduction products: Reduced forms of the compound with altered functional groups.

Substitution products: Compounds with substituted sulfonamide groups.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with a combination of functional groups including a furan ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group. It belongs to the methanesulfonamide class, recognized for biological activities and therapeutic potential. The trifluoromethyl group can enhance lipophilicity, which can improve bioavailability and interaction with biological targets.

Scientific Research Applications

this compound's structural features allow it to engage in hydrogen bonding and π-π stacking interactions with proteins, which can influence enzyme activity or receptor binding. These interactions are critical for understanding its mechanism of action in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to enhance yield and purity during synthesis. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Potential applications

This compound has potential applications in various fields:

- As a versatile chemical compound used in scientific research.

- Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions with proteins, potentially influencing enzyme activity or receptor binding.

- Its unique combination of furan, thiophene, and sulfonamide functionalities allows it to exhibit unique chemical properties and enhances its potential therapeutic applications compared to similar compounds.

Related Compounds

Other compounds with related structural features have exhibited diverse biological activities:

- Suprofen: A thiophene derivative with anti-inflammatory properties.

- Articaine: A thiophene derivative used as a local anesthetic.

- Sulfamethoxazole: A sulfonamide derivative with antimicrobial properties.

- Furan-2-carboxylic acid: A furan derivative with various biological activities.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034596-88-6, ):

- Molecular formula: C₁₈H₁₆F₃NO₃S₂ (MW 415.5 g/mol).

- Key differences: Ethyl linker between thiophene-furan systems vs. methyl groups in the target compound.

Sulfonamide-Based Pesticides

- Tolylfluanid (): Structure: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide. Key features: Dichloro and dimethylamino groups enhance electrophilicity, favoring fungicidal activity. In contrast, the target compound’s trifluoromethyl group improves oxidative stability .

- Cyprofuram ():

Complex Sulfonamides with Pharmacological Relevance

- EU Patent Compounds (): Structure: Oxazolidinone and cyclohexenyl motifs with sulfonamide/thioamide groups. Comparison: Greater structural complexity suggests applications beyond agrochemistry (e.g., antimicrobial or anticancer agents). The target compound’s simpler design may prioritize cost-effective synthesis .

Simple Sulfonamide Derivatives

- N-[2-(4-fluorophenyl)ethyl]methanesulfonamide (): Structure: Single fluorophenyl group with an ethyl linker. Highlights the target compound’s advantage in leveraging furan/thiophene motifs for enhanced bioactivity .

Crystallographic and Conformational Analysis

Data Table: Structural and Functional Comparison

Research Findings

- Synthesis Insights : Analogous sulfonamides (e.g., ) are synthesized via nucleophilic substitution between sulfonamide precursors and acyl chlorides, suggesting a feasible route for the target compound .

- Bioactivity Drivers : Trifluoromethyl groups enhance membrane permeability, while heterocycles (furan/thiophene) may interact with cytochrome P450 enzymes in pests .

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups:

- Furan ring

- Thiophene ring

- Trifluoromethyl-substituted phenyl group

These structural features contribute to its unique chemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities. The following table summarizes some related compounds and their known activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Local anesthetic |

| Sulfamethoxazole | Sulfonamide derivative | Antimicrobial |

| Furan-2-carboxylic acid | Furan derivative | Various biological activities |

The presence of the furan and thiophene moieties in this compound suggests potential for similar biological activities.

The compound's mechanism of action likely involves interactions with various biological molecules, including proteins and enzymes. Its structural features allow it to engage in:

- Hydrogen bonding

- π-π stacking interactions

Such interactions are critical for influencing enzyme activity or receptor binding, which could be pivotal in understanding its therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have shown that derivatives with similar structures exhibit antimicrobial properties. For instance, compounds containing furan and thiophene rings have been evaluated for their efficacy against various bacterial strains, indicating a promising avenue for further exploration .

- Anti-inflammatory Effects : Some studies suggest that compounds with thiophene derivatives possess anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases.

- Cytotoxicity : Research has indicated that certain sulfonamide derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties .

Q & A

Q. What are the optimal synthetic routes for synthesizing this sulfonamide derivative, considering the reactivity of its heterocyclic substituents?

Methodological Answer: Synthesis typically involves a multi-step approach:

Core Formation : Start with 1-(4-(trifluoromethyl)phenyl)methanesulfonyl chloride as the sulfonamide precursor.

Dual Alkylation : React with furan-3-ylmethylamine and thiophen-2-ylmethylamine under controlled pH (e.g., NaHCO₃ in DMF) to avoid over-alkylation. The order of substitution may affect yield; sequential addition with monitoring via TLC is recommended .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Key Considerations : Furan and thiophene substituents are sensitive to strong acids/bases. Protect reactive sites (e.g., thiophene sulfur) during synthesis to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the sulfonamide nitrogen and heterocyclic moieties. ¹⁹F NMR is critical for verifying the trifluoromethyl group’s integrity .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, especially for the trifluoromethyl group (e.g., [M+H]⁺ peak at m/z ~459.08).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refer to protocols in for similar sulfonamides .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

Methodological Answer:

- Solubility Screening : Test in solvents like DMSO, acetonitrile, and THF using UV-Vis spectroscopy. The trifluoromethyl group enhances lipophilicity, favoring organic solvents .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The thiophene moiety may oxidize; add antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating electronic properties and biological interactions?

Methodological Answer:

- Electron-Withdrawing Effects : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. The -CF₃ group stabilizes the sulfonamide’s negative charge, enhancing electrophilic reactivity .

- Biological Relevance : Compare binding affinity (via SPR or ITC) against targets like carbonic anhydrase, where -CF₃ improves hydrophobic interactions. Reference ’s pharmacokinetic insights on similar trifluoromethylated compounds .

Q. How can computational methods predict the compound’s binding affinity to enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2). Parameterize the trifluoromethyl group’s van der Waals radii accurately.

- QSAR Modeling : Train models on sulfonamide datasets to correlate substituent effects (e.g., furan vs. thiophene) with inhibitory activity. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., IC₅₀ values from identical enzyme sources). Adjust for variables like solvent effects or buffer ionic strength.

- Structural Reanalysis : Compare X-ray/NMR data to confirm if discrepancies arise from conformational flexibility (e.g., rotation around the sulfonamide S-N bond) .

Q. How do furan and thiophene substituents influence the compound’s metabolic stability?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Thiophene may undergo CYP450-mediated oxidation; furan is prone to ring-opening.

- Metabolite Identification : Use high-resolution MS/MS to detect sulfoxidation (thiophene) or dihydrodiol formation (furan). Compare with ’s pesticide degradation pathways .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Over-alkylated byproducts | Excess amine reagent | Optimize stoichiometry (1:1 molar ratio) |

| Oxidized thiophene | Air exposure | Use inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.